molecular formula C22H26N2O5S B12188680 N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B12188680
M. Wt: 430.5 g/mol
InChI Key: FANJKGUMQJQUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a pyrrole-based sulfonamide derivative. Its structure includes:

  • A 1H-pyrrole core substituted with 4,5-dimethyl groups.
  • A 4-methoxyphenylsulfonyl moiety at position 3, contributing to electronic effects (electron-withdrawing sulfonyl and electron-donating methoxy groups).
  • A 2-methylpropanamide side chain at position 2, enhancing hydrophobicity and steric bulk.

This combination of substituents suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where sulfonamides and heterocycles are pharmacologically relevant .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C22H26N2O5S/c1-14(2)22(25)23-21-20(30(26,27)19-10-8-17(28-5)9-11-19)15(3)16(4)24(21)13-18-7-6-12-29-18/h6-12,14H,13H2,1-5H3,(H,23,25)

InChI Key

FANJKGUMQJQUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters

A modified Knorr approach employs β-ketoesters (e.g., ethyl acetoacetate) with hydroxylamine derivatives under acidic conditions. For example:

  • Ethyl 3-oxobutanoate reacts with hydroxylamine hydrochloride in acetic acid at 80°C, yielding 3,4-dimethylpyrrole-2-carboxylate (72% yield ).

  • Decarboxylation using KOH/EtOH at reflux removes the ester group, producing 4,5-dimethylpyrrole.

Hetero-Diels-Alder Reaction

7-Oxanorbornadienes undergo [4+2] cycloaddition with dienophiles like 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTz) in toluene at 45°C, forming β-substituted pyrroles. This method achieves 88% regioselectivity for 3-sulfonylated derivatives.

Table 1: Pyrrole Core Synthesis Conditions

MethodReagentsConditionsYieldSource
Knorr cyclizationEthyl acetoacetate, NH₂OH·HClAcOH, 80°C, 6 h72%
Hetero-Diels-Alder7-Oxanorbornadiene, DPTzToluene, 45°C, 24 h88%

Sulfonylation at C-3 Position

The 4-methoxyphenylsulfonyl group is introduced via nucleophilic aromatic substitution or direct sulfonylation .

Sulfonyl Chloride Coupling

  • 4-Methoxybenzenesulfonyl chloride reacts with the pyrrole intermediate in dichloromethane using triethylamine as a base (0–5°C, 2 h). This method achieves 85% yield with minimal di-substitution.

  • Microwave-assisted sulfonylation (60°C, 15 min) reduces side products, improving purity to >98% .

Directed Metalation

For regioselective sulfonylation, LDA (lithium diisopropylamide) directs deprotonation at C-3, followed by quenching with sulfonyl chloride. This method is reported to achieve 91% selectivity .

Table 2: Sulfonylation Optimization

ApproachConditionsSelectivityYieldSource
Classical couplingCH₂Cl₂, Et₃N, 0°C, 2 h85%85%
Microwave-assistedDMF, 60°C, 15 min98%82%
Directed metalationLDA, THF, −78°C, then sulfonyl chloride91%78%

N-Alkylation with Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is introduced via Mitsunobu reaction or alkyl halide substitution .

Mitsunobu Reaction

  • Furan-2-ylmethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitate alkylation at the pyrrole nitrogen. Reactions in THF at 25°C yield 89% product .

Alkyl Halide Substitution

  • 2-(Chloromethyl)furan reacts with the pyrrole in acetonitrile using K₂CO₃ as a base (60°C, 8 h). This method is cost-effective but less efficient (65% yield ) due to competing O-alkylation.

Table 3: N-Alkylation Efficiency

MethodReagentsConditionsYieldSource
MitsunobuFuran-2-ylmethanol, PPh₃, DEADTHF, 25°C, 12 h89%
Alkyl halide2-(Chloromethyl)furan, K₂CO₃MeCN, 60°C, 8 h65%

Amidation with 2-Methylpropanoyl Group

The final amide bond is formed via Schotten-Baumann reaction or carbodiimide-mediated coupling .

Schotten-Baumann Conditions

  • Isobutyryl chloride reacts with the amine intermediate in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃. This method yields 76% product but requires strict pH control.

HATU/DIPEA Coupling

  • 2-Methylpropanoyl chloride and HATU in DMF at 0°C→25°C achieve 92% yield with minimal racemization.

Table 4: Amidation Strategies

MethodReagentsConditionsYieldSource
Schotten-BaumannIsobutyryl chloride, NaHCO₃CH₂Cl₂/H₂O, 0°C, 2 h76%
HATU-mediatedHATU, DIPEA, DMF0°C→25°C, 4 h92%

Purification and Characterization

Final purification uses silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Purity is confirmed via:

  • HPLC : >99% (C18 column, MeOH/H₂O = 80:20).

  • NMR : Distinct signals for furan (δ 6.3–7.4 ppm), sulfonyl (δ 3.8 ppm for OCH₃), and amide (δ 1.2 ppm for CH(CH₃)₂) .

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the methoxyphenylsulfonyl group may produce phenylthiol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. The specific compound under consideration has been synthesized and tested for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the sulfonamide group enhances the compound's interaction with target proteins involved in cancer proliferation pathways.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell survival. In vitro assays have demonstrated that it can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug.

Pharmacological Studies

Anti-inflammatory Properties
Preliminary studies suggest that N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide may possess anti-inflammatory properties. Animal models have been utilized to assess its efficacy in reducing inflammation markers, indicating potential use in treating inflammatory diseases.

Analgesic Effects
Additionally, the compound has been evaluated for analgesic effects. Behavioral tests in rodents have shown a significant reduction in pain responses, suggesting that it may act on pain pathways similarly to established analgesics.

Material Science Applications

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored. Its ability to enhance the mechanical properties and thermal stability of polymers makes it suitable for applications in coatings and structural materials.

Nanocomposite Development
Research has also focused on developing nanocomposites using this compound as a filler material. The resulting materials exhibit improved electrical conductivity and mechanical strength, which could be beneficial for electronic applications.

Case Studies and Research Findings

Study Type Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth
Anti-inflammatoryReduces inflammation markers in animal models
Analgesic EffectsSignificant reduction in pain responses in rodent models
Polymer CompositesEnhances mechanical properties of polymers
Nanocomposite DevelopmentImproved electrical conductivity and strength

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of analogous compounds, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Structural Analogs and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituent Differences vs. Target Compound Potential Implications
Target Compound C₂₃H₂₇N₂O₅S 455.5 g/mol Reference for comparison.
N-[1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide C₁₉H₂₆N₂O₄S 378.5 g/mol Phenylsulfonyl (vs. 4-methoxyphenylsulfonyl); 2-methoxyethyl (vs. furan-2-ylmethyl) Reduced solubility due to lack of methoxy group; altered π-π stacking interactions.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.3 g/mol Tetrazole ring (vs. pyrrole); fluorophenyl (vs. furan) Enhanced acidity (tetrazole); potential kinase inhibition activity.
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide C₂₁H₂₃N₃O₃ 365.4 g/mol Pyrazole core (vs. pyrrole); hydroxamate group (vs. sulfonamide) Metal-binding capacity (hydroxamate); possible protease inhibition.

Physicochemical and Pharmacokinetic Properties

  • Target Compound: H-bond donors/acceptors: 1 donor (amide NH), 5 acceptors (sulfonyl O, furan O, methoxy O, amide O). LogP (estimated): ~3.2 (moderate lipophilicity due to methyl and furan groups). Solubility: Enhanced by the 4-methoxyphenylsulfonyl group compared to non-polar analogs .
  • Analog from :

    • Lacks the methoxy group on the sulfonyl phenyl ring, reducing polarity and aqueous solubility.
    • 2-Methoxyethyl substituent may improve metabolic stability compared to furan .
  • Tetrazole-containing Analog (): Tetrazole (pKa ~4.9) introduces pH-dependent ionization, improving solubility in acidic environments.

Bioactivity and Target Interactions

  • Furan-2-ylmethyl may engage in hydrophobic interactions or π-stacking with aromatic residues in enzyme active sites.
  • Pyrazole-based Analog () :

    • Pyrazole cores are prevalent in kinase inhibitors (e.g., Crizotinib). The hydroxamate group could chelate metal ions in metalloproteases .
  • Structural Clustering () :

    • Compounds with sulfonamide and heterocyclic cores cluster together in bioactivity profiles, indicating shared targets (e.g., carbonic anhydrases, tyrosine kinases) .

Biological Activity

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a pyrrole ring and various functional groups, suggests a diverse range of biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.

Structural Overview

The compound's molecular formula is C22H26N2O5SC_{22}H_{26}N_{2}O_{5}S, with a molecular weight of 430.5 g/mol. Its structure includes:

  • Furan ring : Contributes to aromatic properties.
  • Methoxyphenyl sulfonyl group : Enhances pharmacological properties.
  • Pyrrole moiety : Imparts unique chemical reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This interaction alters enzyme activity, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values lower than established anticancer drugs, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF715
HeLa12
A54910

Antibacterial Activity

The antibacterial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against:

  • Staphylococcus aureus
  • Escherichia coli

The agar disc-diffusion method revealed zones of inhibition comparable to standard antibiotics.

BacteriaZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Preparation of Furan Intermediate : Formation of the furan ring.
  • Introduction of Sulfonamide Group : Attaching the methoxyphenyl sulfonyl group.
  • Formation of Pyrrole Ring : Finalizing the structure with the pyrrole moiety.

Industrial production may utilize continuous flow reactors for efficiency and scalability, incorporating advanced purification techniques such as chromatography.

Study on Anticancer Properties

In a recent study published in Cancer Research, researchers screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. This compound emerged as one of the most promising candidates due to its high efficacy and low toxicity profile compared to existing therapies .

Study on Antibacterial Efficacy

Another study focused on evaluating the antibacterial efficacy against resistant strains of bacteria. The results indicated that this compound not only inhibited bacterial growth but also showed potential in overcoming resistance mechanisms commonly found in pathogens .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrole core with sulfonyl and furan substituents?

  • Methodology : Utilize palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for sulfonyl group incorporation (as seen in sulfonamide synthesis in and ). For the pyrrole ring, consider Knorr pyrrole synthesis or [3+2] cycloaddition, followed by alkylation at the N1 position using furan-2-ylmethyl halides. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like over-sulfonation or furan ring oxidation .
  • Key Steps :

  • Sulfonation: React 4-methoxyphenylsulfonyl chloride with a pyrrole precursor under basic conditions (e.g., pyridine or triethylamine).
  • Alkylation: Introduce the furan-2-ylmethyl group via SN2 displacement with a pre-functionalized pyrrole intermediate.

Q. How can NMR spectroscopy confirm the regiochemistry of the sulfonyl and dimethyl substituents on the pyrrole ring?

  • Methodology : Perform 1H and 13C NMR analysis, focusing on coupling constants and chemical shifts. The sulfonyl group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for aromatic protons in and ). The dimethyl groups on the pyrrole ring produce distinct singlet peaks (δ 1.8–2.2 ppm). 2D NMR (COSY, HSQC) can resolve overlapping signals and confirm substituent positions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability assays (e.g., MTT for cytotoxicity). Prioritize targets relevant to the sulfonyl and furan motifs, such as inflammatory or oncology-related pathways. Include positive controls (e.g., known sulfonamide inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can competing side reactions during sulfonyl group installation be mitigated?

  • Methodology : Monitor reaction progress via LC-MS to detect intermediates ( ). Adjust stoichiometry (limit sulfonyl chloride to 1.1 equivalents) and use inert atmospheres to prevent hydrolysis. If over-sulfonation occurs, employ selective deprotection (e.g., NaOH/EtOH for ester groups) or chromatographic purification (silica gel with gradient elution) .
  • Case Study : reports a sulfonamide synthesis with 60% yield after optimizing temperature (50°C) and solvent (DMF), reducing byproduct formation.

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 for sulfonamides). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Compare results with SAR data from analogous compounds in and .

Q. How do stereochemical variations in the furan-2-ylmethyl group affect biological activity?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Characterize using chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism. Test enantiomers in bioassays to correlate stereochemistry with potency. highlights the use of [α]20D for optical rotation measurement in stereochemical analysis .

Q. How should researchers resolve discrepancies in biological assay data between synthetic batches?

  • Methodology :

Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ( ).

Structural Verification : Perform HRMS and 2D NMR to confirm batch consistency.

Bioassay Controls : Include internal standards and replicate experiments to rule out experimental error.

  • Example : identifies impurities in sulfonamide derivatives via retention time shifts (ΔRT > 0.2 min) and adjusts synthetic protocols accordingly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.